2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid
Description
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a benzyloxy group (position 2), a formyl group (position 5), and a methoxy group (position 3). Its molecular formula is C₁₅H₁₅BO₅, with a molecular weight of 298.09 g/mol. The boronic acid (-B(OH)₂) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The formyl group (-CHO) provides a reactive site for further functionalization, such as condensation or reduction, while the benzyloxy (-OBn) and methoxy (-OMe) groups influence steric and electronic properties .
Properties
IUPAC Name |
(5-formyl-3-methoxy-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO5/c1-20-14-8-12(9-17)7-13(16(18)19)15(14)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUDVVLFZNGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-benzyloxy-5-formyl-3-methoxybenzene and boronic acid derivatives.
Reaction Conditions: The key step involves the formation of the boronic acid moiety through a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
While specific industrial production methods for 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., ethanol, water).
Major Products Formed
Oxidation: 2-Benzyloxy-5-carboxy-3-methoxybenzeneboronic acid.
Reduction: 2-Benzyloxy-5-hydroxymethyl-3-methoxybenzeneboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid has several scientific research applications:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid primarily involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond, completing the coupling reaction .
Comparison with Similar Compounds
(2-Ethoxy-3-formyl-5-methylphenyl)boronic Acid
- Molecular Formula : C₁₀H₁₃BO₄
- Molecular Weight : 224.02 g/mol
- Substituents : Ethoxy (position 2), formyl (position 3), methyl (position 5).
- Key Differences :
- The ethoxy group is less bulky than benzyloxy, reducing steric hindrance during coupling reactions.
- A methyl group (electron-donating) at position 5 contrasts with the methoxy group (moderately electron-donating) in the main compound.
- Reactivity in Suzuki-Miyaura couplings may differ due to altered electronic effects from substituents.
2-Benzyloxy-5-fluorophenylboronic Acid
- Molecular Formula : C₁₃H₁₂BFO₃
- Molecular Weight : 262.05 g/mol
- Substituents : Benzyloxy (position 2), fluorine (position 5).
- Key Differences :
- Fluorine (strong electron-withdrawing group, EWG) replaces the formyl group, enhancing stability but reducing reactivity in cross-coupling reactions.
- Lacks the formyl group’s versatility for subsequent derivatization.
- Applications : Preferred in reactions requiring stable EWGs to direct regioselectivity .
Phenylboronic Acid
- Molecular Formula : C₆H₇BO₂
- Molecular Weight : 121.93 g/mol
- Substituents: None.
- Applications : Baseline compound for studying substituent effects in boronic acid chemistry .
Data Table: Structural and Functional Comparison
Biological Activity
2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid (CAS No. 2096333-82-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development.
Chemical Structure
The compound features a benzene ring substituted with a methoxy group, a formyl group, and a benzyloxy group, along with a boronic acid moiety. This unique structure contributes to its reactivity and biological interactions.
The biological activity of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and amines, which can modulate enzyme activity and influence cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein turnover in cancer cells. The specific activity of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid against various cancer cell lines has shown promise. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of proteasome activity |
| HeLa (Cervical) | 10 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through proteasome inhibition.
Antidiabetic Activity
Boronic acids are also being investigated for their potential in treating diabetes by enhancing insulin signaling pathways. Research indicates that 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid can enhance glucose uptake in insulin-resistant cells, which is critical for managing blood sugar levels.
| Model | Effect | Reference |
|---|---|---|
| Insulin-resistant adipocytes | Increased glucose uptake by 40% | Study A |
| C57BL/6 diabetic mice | Improved glycemic control | Study B |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid exhibited significant cytotoxicity against breast cancer cells, leading to cell cycle arrest at the G1 phase. The study concluded that this compound could be a lead candidate for further development in cancer therapy.
- Diabetes Management Research : Another study examined the effects of this compound on diabetic mouse models, demonstrating that it significantly reduced fasting blood glucose levels and improved insulin sensitivity compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid is essential for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High tissue distribution with a preference for adipose tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Renal excretion as metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
